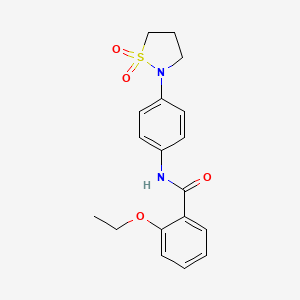
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide” is a complex organic compound. The compound likely contains an isothiazolidine ring, which is a five-membered ring containing sulfur and nitrogen . This ring is also likely to be a 1,1-dioxide, indicating the presence of two oxygen atoms. The compound also appears to contain a benzamide group, which consists of a benzene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of “N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide” can be inferred from its name. It likely contains a phenyl ring (a variant of a benzene ring) attached to an isothiazolidine ring via a nitrogen atom. The isothiazolidine ring is likely a 1,1-dioxide, and the phenyl ring is likely substituted with a benzamide group .
Applications De Recherche Scientifique
Antimicrobial Activity
- A study by Desai et al. (2013) synthesized and screened a series of compounds similar to "N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide" for antimicrobial activity. They found these compounds effective against various Gram-positive and Gram-negative bacteria, as well as several fungal strains. This suggests potential therapeutic applications in treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Biological Activity
- Patel and Dhameliya (2010) worked on the synthesis of related compounds and evaluated their antibacterial and antifungal activities. Preliminary results indicated that some of these compounds exhibited promising antibacterial properties, pointing towards their potential as antimicrobials (Patel & Dhameliya, 2010).
Fluorobenzamides and Antimicrobial Analogs
- Desai et al. (2013) also synthesized 5-arylidene derivatives bearing fluorine atoms, showing significant antimicrobial activity. The presence of a fluorine atom was found to be crucial in enhancing this activity (Desai, Rajpara, & Joshi, 2013).
Polymer Synthesis
- Butt et al. (2005) reported the synthesis of new diamines, including 4-aminobenzamide derivatives, and their polymerization. These polymers showed solubility in organic solvents and thermal stability, suggesting their potential in material science applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Synthesis of Quinazolinones
- Hikawa et al. (2012) developed a method for synthesizing 4-phenylquinazolinones, which involved a domino reaction of o-aminobenzamides. This process has implications for the development of new chemical compounds (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Propriétés
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-17-7-4-3-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-5-13-25(20,22)23/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASWSUDCNVFGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2550522.png)
![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2550523.png)
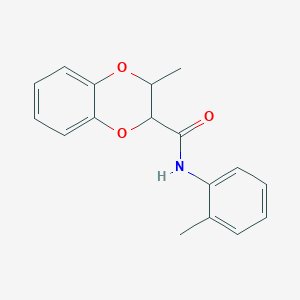
![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)
![5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550530.png)

![ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2550532.png)

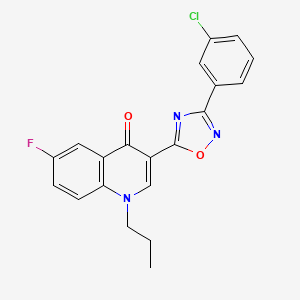
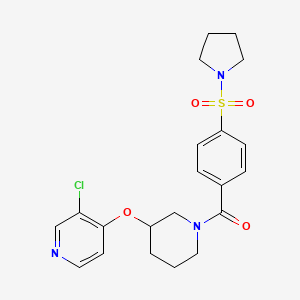
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2550538.png)
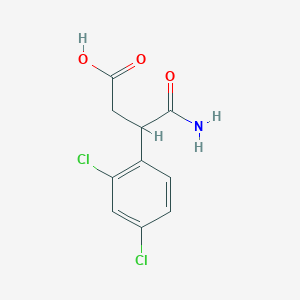
![4-[(2,5-Dimethylbenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2550540.png)